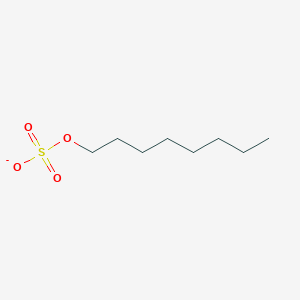

Octyl sulfate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17O4S- |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

octyl sulfate |

InChI |

InChI=1S/C8H18O4S/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3,(H,9,10,11)/p-1 |

InChI Key |

UZZYXUGECOQHPU-UHFFFAOYSA-M |

SMILES |

CCCCCCCCOS(=O)(=O)[O-] |

Canonical SMILES |

CCCCCCCCOS(=O)(=O)[O-] |

Synonyms |

1-octanesulfonate 1-octanesulfonic acid 1-octanesulfonic acid, ammonium salt 1-octanesulfonic acid, sodium salt n-octyl sulfate n-octylsulfate sodium 1-octanesulfonate sodium octyl sulfate |

Origin of Product |

United States |

Foundational & Exploratory

Determining the Critical Micelle Concentration of Sodium Octyl Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the critical micelle concentration (CMC) of sodium octyl sulfate, an anionic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems. This document details the theoretical underpinnings of micellization, offers step-by-step experimental protocols for key determination techniques, and presents quantitative data in a structured format to aid in comparative analysis.

Introduction: The Phenomenon of Micellization and the Critical Micelle Concentration

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head group. In aqueous solutions, these molecules exhibit unique behavior. At low concentrations, they exist as individual monomers. However, as the concentration increases, a point is reached where the hydrophobic tails begin to associate to minimize their contact with water, forming aggregates known as micelles. This spontaneous self-assembly is a thermodynamically driven process.

The Critical Micelle Concentration (CMC) is a fundamental and defining property of a surfactant. It is the specific concentration at which the formation of micelles begins.[1] Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration.[2] Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form new micelles rather than populating the interface.[2] The CMC is a crucial parameter as it dictates the concentration at which a surfactant's properties, such as solubilization and detergency, become effective.

The structure of sodium this compound consists of an eight-carbon hydrophobic alkyl chain and a hydrophilic sulfate head group.

Factors Influencing the Critical Micelle Concentration

The CMC of an ionic surfactant like sodium this compound is not a fixed value but is influenced by several factors:

-

Temperature: For ionic surfactants, the relationship between temperature and CMC is often U-shaped. Initially, an increase in temperature can decrease the CMC, but further increases will cause it to rise.[1]

-

Electrolytes: The addition of electrolytes, such as sodium chloride (NaCl), to a solution of an ionic surfactant generally leads to a decrease in its CMC.[3] The counter-ions from the salt can shield the electrostatic repulsion between the charged head groups of the surfactant molecules, facilitating micelle formation at a lower concentration.[3]

-

Co-solvents and Additives: The presence of other organic molecules can alter the solvent properties and interact with the surfactant, thereby affecting the CMC.

Quantitative Data for Sodium this compound

The following table summarizes reported CMC values for sodium this compound under various conditions. It is important to note that the exact CMC can vary depending on the purity of the surfactant and the experimental method used for its determination.[4]

| Temperature (°C) | Electrolyte | Electrolyte Concentration (mM) | CMC (mM) |

| 25 | None | 0 | 130 |

| Not Specified | Not Specified | Not Specified | 130[4] |

Note: Due to the limited availability of a wide range of quantitative data specifically for sodium this compound in the public domain, the data for its close analog, sodium dodecyl sulfate (SDS), is often used to illustrate general trends. For instance, the CMC of SDS consistently decreases with the addition of NaCl.[5]

Experimental Protocols for CMC Determination

Several techniques can be employed to determine the CMC of a surfactant. The most common and reliable methods for ionic surfactants like sodium this compound are surface tensiometry and conductometry. Fluorescence spectroscopy offers a highly sensitive alternative.

Surface Tensiometry

Principle: This method relies on the principle that surfactants lower the surface tension of a solvent. The surface tension of a series of surfactant solutions of varying concentrations is measured. A plot of surface tension versus the logarithm of the surfactant concentration will show a distinct break point, which corresponds to the CMC.[2]

Experimental Workflow:

Caption: Workflow for CMC determination by surface tensiometry.

Detailed Protocol (Wilhelmy Plate Method):

-

Materials and Equipment:

-

Sodium this compound (high purity)

-

Deionized water

-

Volumetric flasks and pipettes

-

Surface tensiometer with a Wilhelmy plate

-

Temperature-controlled sample vessel

-

-

Solution Preparation:

-

Prepare a stock solution of sodium this compound in deionized water at a concentration significantly above the expected CMC (e.g., 300 mM).

-

Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the anticipated CMC (e.g., from 1 mM to 250 mM). It is recommended to prepare solutions on a logarithmic concentration scale.

-

-

Instrumentation and Calibration:

-

Ensure the Wilhelmy plate is meticulously cleaned with a suitable solvent (e.g., ethanol) and then flamed to remove any organic contaminants.

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water with a known surface tension.

-

-

Measurement Procedure:

-

Pour the surfactant solution with the lowest concentration into the clean, temperature-controlled sample vessel.

-

Immerse the Wilhelmy plate into the solution.

-

Allow the reading to stabilize and then record the surface tension value.

-

Repeat the measurement for each subsequent concentration, moving from the lowest to the highest.

-

Thoroughly clean and dry the Wilhelmy plate between each measurement.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the sodium this compound concentration (log C).

-

The graph will exhibit two linear regions: a descending slope at concentrations below the CMC and a nearly horizontal line at concentrations above the CMC.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the plot.

-

Conductometry

Principle: This method is suitable for ionic surfactants and is based on the change in the electrical conductivity of the solution. Below the CMC, the conductivity increases almost linearly with the surfactant concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity changes because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions. The plot of conductivity versus concentration will, therefore, show a break point corresponding to the CMC.

Experimental Workflow:

Caption: Workflow for CMC determination by conductometry.

Detailed Protocol:

-

Materials and Equipment:

-

Sodium this compound (high purity)

-

Deionized water

-

Volumetric flasks and pipettes

-

Conductivity meter with a conductivity cell

-

Thermostated beaker

-

Magnetic stirrer

-

-

Solution Preparation:

-

Prepare a stock solution of sodium this compound in deionized water (e.g., 300 mM).

-

Prepare a series of dilutions in volumetric flasks to obtain a range of concentrations spanning the expected CMC.

-

-

Instrumentation and Calibration:

-

Calibrate the conductivity meter using standard solutions of known conductivity (e.g., KCl solutions).

-

-

Measurement Procedure:

-

Place a known volume of deionized water in the thermostated beaker with a magnetic stirrer.

-

Immerse the conductivity probe into the water and record the initial conductivity.

-

Make successive additions of the stock surfactant solution to the beaker, allowing the solution to equilibrate and recording the conductivity after each addition. Alternatively, measure the conductivity of each prepared dilution individually.

-

-

Data Analysis:

-

Plot the measured conductivity (κ) as a function of the sodium this compound concentration (C).

-

The plot will show two linear regions with different slopes. The slope is steeper at concentrations below the CMC.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the plot.

-

Fluorescence Spectroscopy

Principle: This highly sensitive technique utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In a polar solvent like water, pyrene exhibits a characteristic emission spectrum. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. This change in the microenvironment leads to a change in the vibrational fine structure of the pyrene fluorescence spectrum. Specifically, the ratio of the intensity of the third vibronic peak (I3) to the first (I1) is sensitive to the polarity. A plot of the I3/I1 ratio versus the surfactant concentration will show a sigmoidal curve, and the inflection point is taken as the CMC.

Experimental Workflow:

References

An In-depth Technical Guide to the Laboratory Synthesis of Sodium Octyl Sulfate

This guide provides a comprehensive overview of the synthesis of sodium octyl sulfate for research, scientific, and drug development applications. It includes a detailed experimental protocol, quantitative data, and characterization methods.

Overview of Synthesis

Sodium this compound is an anionic surfactant synthesized through the sulfation of octanol followed by neutralization. A common and effective method for laboratory-scale synthesis involves the reaction of octanol with a sulfating agent, such as chlorosulfonic acid, followed by neutralization with a base, typically sodium hydroxide. This process yields the sodium salt of this compound. The synthesis of a branched-chain isomer, sodium 2-ethylhexyl sulfate, is also well-documented and follows a similar pathway.[1]

Chemical Reaction Pathway

The synthesis of sodium this compound from octanol can be represented by the following two-step reaction:

-

Sulfation of Octanol: Octanol reacts with a sulfating agent (e.g., chlorosulfonic acid) to form octyl hydrogen sulfate.

-

Neutralization: The resulting octyl hydrogen sulfate is neutralized with sodium hydroxide to produce sodium this compound and water.

Caption: Reaction pathway for the synthesis of sodium this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for a typical laboratory-scale synthesis of sodium 2-ethylhexyl sulfate, which is analogous to the synthesis of sodium n-octyl sulfate.[1]

| Parameter | Value | Notes |

| Reactants | ||

| 2-Ethylhexanol | 130 parts by weight | Cooled to approximately -10°C before reaction. |

| Chlorosulfonic Acid | 117 parts by weight | Added slowly to the alcohol while maintaining a low temperature. |

| Sodium Hydroxide Solution | 80 parts of a 50% aqueous solution | Used for neutralization. This represents a slight excess to ensure complete reaction. |

| Reaction Conditions | ||

| Sulfation Temperature | -15°C to -5°C (maintained around -10°C) | Control of temperature is crucial to prevent side reactions. Solid CO2 can be used for cooling.[1] |

| Neutralization Temperature | Below 0°C | The mixture is kept cool and stirred thoroughly during neutralization.[1] |

| Product | ||

| Final Product Form | Aqueous solution of sodium this compound | The described procedure results in an approximately 50% aqueous solution of the product.[1] |

Detailed Experimental Protocol

This protocol is adapted from the synthesis of sodium 2-ethylhexyl sulfate and can be applied to the synthesis of sodium n-octyl sulfate using n-octanol.[1]

Materials:

-

n-Octanol

-

Chlorosulfonic acid

-

Sodium hydroxide (50% aqueous solution)

-

Dry ice (solid carbon dioxide) for cooling

-

Reaction vessel (three-necked flask) equipped with a mechanical stirrer, dropping funnel, and thermometer

-

Cooling bath (e.g., acetone/dry ice)

Procedure:

Step 1: Sulfation of n-Octanol

-

Place 130 g of n-octanol into the reaction vessel and cool it to approximately -10°C using the cooling bath.

-

Slowly add 117 g of chlorosulfonic acid to the cooled and stirred octanol through the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature at approximately -10°C.[1]

-

During the addition of chlorosulfonic acid, hydrogen chloride gas will be evolved. Ensure the reaction is performed in a well-ventilated fume hood.

-

After the addition is complete, continue stirring the mixture at -10°C for a short period to ensure the reaction goes to completion. The product at this stage is octyl hydrogen sulfate.

Step 2: Neutralization

-

Prepare a cooling bath to keep the temperature of the reaction mixture below 0°C during neutralization.[1]

-

Slowly add 80 g of a 50% aqueous solution of sodium hydroxide to the octyl hydrogen sulfate with vigorous stirring.[1]

-

Monitor the temperature closely and maintain it below 0°C throughout the neutralization process.

-

The resulting product is an aqueous solution of sodium this compound.

Step 3: Purification (Recrystallization)

-

The crude sodium this compound can be purified by recrystallization to remove unreacted octanol and inorganic salts.[2]

-

Evaporate the water from the reaction mixture under reduced pressure to obtain the crude solid.

-

Dissolve the crude solid in hot ethanol. Unreacted octanol and sodium this compound will dissolve, while inorganic salts like sodium sulfate will have limited solubility.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly. Sodium this compound will crystallize out of the solution.

-

Collect the crystals by filtration and wash them with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum. The purity can be checked by the absence of a minimum on the surface tension vs. concentration curve around the critical micelle concentration (CMC).[2]

Characterization

The identity and purity of the synthesized sodium this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the this compound anion. Expected chemical shifts for the this compound anion have been reported.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, particularly the sulfate group (S=O and S-O stretching vibrations).

-

High-Performance Liquid Chromatography (HPLC): Sodium this compound is used as an ion-pairing reagent in HPLC, and HPLC methods can also be developed for its analysis.[4][5]

Safety Precautions

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

The reaction evolves hydrogen chloride gas, which is toxic and corrosive. Adequate ventilation is essential.

-

The neutralization reaction with sodium hydroxide is exothermic and requires careful temperature control.

This guide provides a foundational understanding and a practical protocol for the laboratory synthesis of sodium this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before carrying out any chemical synthesis.

References

An In-depth Technical Guide to the Mechanism of Action of Octyl Sulfate as a Surfactant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Octyl Sulfate (SOS), an anionic surfactant, plays a pivotal role in a multitude of scientific and industrial applications, from enhancing drug delivery systems to its use in cleaning and personal care products.[1][2] Its efficacy stems from its amphiphilic nature, possessing a hydrophilic sulfate head and a hydrophobic octyl tail.[3] This dual characteristic dictates its behavior at interfaces and in bulk solution, leading to a significant reduction in surface tension and the formation of micelles.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound as a surfactant, detailing its physicochemical properties, thermodynamic principles of micellization, and its interactions with biological systems.

Core Mechanism of Action: Adsorption and Micellization

The primary mechanism of action of sodium this compound as a surfactant is driven by two main phenomena: its adsorption at interfaces and its self-assembly into micelles in bulk solution.

1. Adsorption at Interfaces:

In an aqueous environment, individual sodium this compound molecules, or monomers, will preferentially migrate to interfaces, such as the air-water or oil-water interface. The hydrophobic octyl tails orient themselves away from the water, while the hydrophilic sulfate heads remain in contact with the aqueous phase. This arrangement disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension.[4] The effectiveness of a surfactant is often measured by how much it can lower the surface tension and at what concentration.

2. Micelle Formation:

As the concentration of sodium this compound in a solution increases, the interface becomes saturated with surfactant monomers. At a specific concentration, known as the Critical Micelle Concentration (CMC), it becomes energetically more favorable for the monomers to form aggregates in the bulk solution rather than to continue crowding the interface.[3][5] These aggregates are called micelles. In aqueous solutions, micelles are typically spherical structures with the hydrophobic tails sequestered in the core and the hydrophilic heads forming the outer corona, which is in contact with the surrounding water.[6] The formation of micelles is a dynamic equilibrium process, with monomers constantly exchanging between the bulk solution and the micelles.

The hydrophobic core of the micelle creates a microenvironment that can solubilize non-polar substances, such as oils and hydrophobic drug molecules, in an aqueous medium.[7] This is the fundamental principle behind its use as a detergent and as a solubilizing agent in pharmaceutical formulations.[1][3]

Physicochemical Properties of Sodium this compound

A clear understanding of the physicochemical properties of sodium this compound is essential for its effective application.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NaO₄S | [8] |

| Molecular Weight | 232.27 g/mol | [8] |

| Appearance | White to off-white powder | [8] |

| Solubility in Water | Soluble | [8] |

| Critical Micelle Concentration (CMC) in Water at 25°C | 0.13 M | [3] |

Thermodynamics of Micellization

The self-assembly of surfactant monomers into micelles is a spontaneous process driven by favorable changes in the Gibbs free energy of the system.[1][6] The standard Gibbs free energy of micellization (ΔG°mic) can be calculated using the following equation for ionic surfactants:

ΔG°mic = (2 - β)RT ln(CMC)

where:

-

β is the degree of counterion binding to the micelle

-

R is the ideal gas constant

-

T is the absolute temperature in Kelvin

-

CMC is the critical micelle concentration in mole fraction units

The micellization process is governed by a delicate balance between enthalpy (ΔH°mic) and entropy (ΔS°mic) changes:

ΔG°mic = ΔH°mic - TΔS°mic

For many ionic surfactants at room temperature, the enthalpy of micellization is often small and can be endothermic or exothermic, while the entropy change is the primary driving force.[9][10] The large positive entropy change is primarily attributed to the "hydrophobic effect."[3] When individual surfactant molecules are dispersed in water, the water molecules form ordered, cage-like structures around the hydrophobic tails. The aggregation of these tails into the core of a micelle releases these ordered water molecules, leading to a significant increase in the overall entropy of the system.[3][6]

| Thermodynamic Parameter | General Observation for Sodium Alkyl Sulfates | Reference |

| ΔG°mic | Negative, indicating a spontaneous process. | [1][11] |

| ΔH°mic | Can be positive or negative depending on temperature. | [10][11] |

| ΔS°mic | Generally positive and the main driving force at room temperature. | [3][12] |

Interaction with Biological Systems

The interaction of sodium this compound with biological systems is of significant interest, particularly in drug delivery and toxicology.

Interaction with Cell Membranes

As an amphiphilic molecule, sodium this compound can interact with the lipid bilayers of cell membranes.[13] At low concentrations, it can insert into the membrane, altering its fluidity and permeability.[14] At concentrations near or above the CMC, it can lead to the solubilization of the membrane, causing cell lysis.[13] This property is harnessed in some biomedical applications but also underscores its potential for cytotoxicity at higher concentrations.[15]

Interaction with Proteins

Sodium this compound, like other anionic surfactants, can interact with proteins, primarily through hydrophobic and electrostatic interactions.[16] This interaction can lead to the denaturation of the protein, causing it to lose its native three-dimensional structure and, consequently, its biological function.[16][17] The hydrophobic tail of the surfactant can bind to the hydrophobic regions of the protein, disrupting its internal structure.[17] This denaturation property is utilized in analytical techniques such as SDS-PAGE, where the closely related sodium dodecyl sulfate (SDS) is used.[17]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

Principle: The conductivity of an ionic surfactant solution changes with its concentration. Below the CMC, the conductivity increases almost linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility per monomer than the free monomers, and they also bind some of the counterions.[18][19] The CMC is determined as the point of intersection of the two linear portions of the conductivity versus concentration plot.[20]

Methodology:

-

Prepare a stock solution of sodium this compound of a known concentration (e.g., 0.5 M) in deionized water.

-

Place a known volume of deionized water in a beaker equipped with a calibrated conductivity probe and a magnetic stirrer.

-

Allow the water to equilibrate to a constant temperature (e.g., 25°C).

-

Record the initial conductivity of the deionized water.

-

Make successive additions of small, known volumes of the stock surfactant solution to the beaker.

-

After each addition, allow the solution to stabilize and record the conductivity.

-

Continue this process until the surfactant concentration is well above the expected CMC.

-

Plot the measured conductivity as a function of the sodium this compound concentration.

-

Identify the two linear regions in the plot and determine their intersection point, which corresponds to the CMC.[19]

Measurement of Surface Tension using the Du Noüy Ring Method

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid.[2][21] This force is directly related to the surface tension of the liquid.[22]

Methodology:

-

Ensure the platinum-iridium ring is meticulously cleaned, typically by flaming it to red heat to remove any organic contaminants.

-

Pour the sodium this compound solution of a specific concentration into a clean sample vessel.

-

Position the sample vessel on the tensiometer stage.

-

Lower the ring so that it is fully immersed in the liquid.

-

Slowly raise the ring towards the surface. As the ring passes through the interface, it will pull a meniscus of liquid with it.

-

The force on the ring increases until it reaches a maximum just before the liquid lamella breaks.[21]

-

The tensiometer records this maximum force.

-

The surface tension (γ) is calculated from the measured force (F) and the circumference of the ring (L) using the equation γ = F / (2L * cosθ), where θ is the contact angle (assumed to be 0 for a clean platinum ring and aqueous solutions). Modern tensiometers automatically apply correction factors to this calculation.[2]

-

Repeat the measurement for a series of sodium this compound concentrations to determine the concentration at which the surface tension reaches a plateau, which corresponds to the CMC.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]

- 3. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 4. On-line concentration of a protein using denaturation by sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phavi.umcs.pl [phavi.umcs.pl]

- 6. phavi.umcs.pl [phavi.umcs.pl]

- 7. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium this compound | C8H17NaO4S | CID 2735107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ijert.org [ijert.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ajchem-a.com [ajchem-a.com]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wapsustainability.com [wapsustainability.com]

- 16. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

- 19. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 20. Method of Determination of CMC | PPT [slideshare.net]

- 21. biolinscientific.com [biolinscientific.com]

- 22. smartsystems-eg.com [smartsystems-eg.com]

Solubility of Sodium Octyl Sulfate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium octyl sulfate in various organic solvents. Due to a notable lack of specific quantitative data in publicly available literature, this guide focuses on providing a strong theoretical framework, qualitative solubility information, and a detailed experimental protocol for researchers to determine precise solubility values.

Introduction to Sodium this compound

Sodium this compound (SOS) is an anionic surfactant widely used in various industrial and research applications. Its amphiphilic nature, possessing a hydrophilic sulfate head and a hydrophobic octyl tail, governs its solubility characteristics. Understanding its solubility in different organic solvents is crucial for its application in drug formulation, cleaning agents, and various chemical processes.

Solubility Data

| Solvent | Chemical Formula | Polarity | Solubility of Sodium this compound | Source |

| Water | H₂O | High | >450 g/L at 20 °C | [1] |

| Ethanol | C₂H₅OH | High | Soluble (Qualitative) | General surfactant properties |

| Methanol | CH₃OH | High | Soluble (Qualitative) | General surfactant properties |

| Acetone | C₃H₆O | Medium | Likely Soluble (Qualitative) | General surfactant properties |

| Toluene | C₇H₈ | Low | Insoluble (Qualitative) | General surfactant properties |

Factors Influencing Solubility

The solubility of sodium this compound in organic solvents is influenced by several factors:

-

Polarity of the Solvent: As a salt, sodium this compound is an ionic compound. It tends to be more soluble in polar solvents that can solvate the sodium cation and the sulfate anion.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, the exact temperature dependence for sodium this compound in various organic solvents needs to be determined experimentally.

-

Presence of Other Solutes: The presence of other substances, such as salts or other organic molecules, can either increase or decrease the solubility of sodium this compound through various interaction mechanisms.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, a detailed experimental protocol for determining the solubility of sodium this compound in organic solvents is provided below. This protocol is based on the isothermal equilibrium method, followed by quantitative analysis.

Materials and Equipment

-

Sodium this compound (high purity)

-

Organic solvents of interest (e.g., ethanol, methanol, acetone)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible)

-

Analytical instrument for quantification (e.g., HPLC with a suitable detector, or titration apparatus)

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of sodium this compound.

Caption: Experimental workflow for determining the solubility of sodium this compound.

Step-by-Step Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of sodium this compound to a known mass of the organic solvent in a sealed container. The excess is crucial to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

After equilibration, allow the solution to stand at the constant temperature to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the sample at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) pipette. To avoid precipitation or crystallization due to temperature changes.

-

For further clarity, the withdrawn supernatant can be passed through a syringe filter that is compatible with the organic solvent.

-

-

Quantitative Analysis:

-

Accurately dilute the known volume of the saturated solution with a suitable solvent to a concentration within the working range of the analytical method.

-

Determine the concentration of sodium this compound in the diluted solution using a validated analytical method. Two common methods are:

-

High-Performance Liquid Chromatography (HPLC): An HPLC method with a suitable column (e.g., reverse-phase) and detector (e.g., evaporative light scattering detector or conductivity detector) can be used. A calibration curve with known concentrations of sodium this compound must be prepared.

-

Titration: A two-phase titration method using a cationic surfactant as the titrant and a suitable indicator can be employed. This is a classic method for quantifying anionic surfactants.

-

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the concentration of sodium this compound in the saturated solution.

-

Express the solubility in desired units, such as grams of sodium this compound per 100 grams of solvent or moles per liter.

-

Logical Relationship for Solubility Determination

The following diagram illustrates the logical steps and considerations for a robust solubility determination experiment.

References

Thermal Stability of Octyl Sulfate Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of octyl sulfate solutions, with a particular focus on sodium this compound. This document is intended for researchers, scientists, and professionals in drug development who utilize alkyl sulfates in their formulations and require a thorough understanding of their degradation pathways, stability profiles, and the analytical methods for their assessment.

Introduction

Sodium this compound is an anionic surfactant employed in a variety of pharmaceutical, cosmetic, and industrial applications. Its efficacy as a wetting agent, detergent, and emulsifier is well-established. However, the stability of this compound solutions, particularly under thermal stress and varying pH conditions, is a critical factor that can impact product performance, shelf-life, and safety. The primary degradation pathway for alkyl sulfates is hydrolysis of the sulfate ester bond, a reaction significantly influenced by temperature and pH. This guide will delve into the core principles of this compound stability, present available data, and provide detailed experimental protocols for its evaluation.

Core Concepts of this compound Stability

The thermal stability of sodium this compound is intrinsically linked to the chemical integrity of the sulfate ester linkage. This bond is susceptible to hydrolysis, which results in the cleavage of the molecule into 1-octanol and sodium bisulfate. This degradation process is primarily catalyzed by acidic conditions.

Several key factors influence the rate of hydrolysis and, consequently, the thermal stability of this compound solutions:

-

Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis. This relationship can often be modeled using the Arrhenius equation to predict degradation rates at different temperatures.

-

pH: The hydrolysis of alkyl sulfates is significantly faster in acidic environments. In neutral to alkaline conditions, the rate of degradation is considerably slower. Therefore, maintaining a pH above neutral is a common strategy to enhance the stability of formulations containing this compound.

-

Concentration and Micellization: The stability of alkyl sulfate solutions is also influenced by their concentration. Studies have shown that alkyl sulfates are relatively more stable at concentrations below their critical micelle concentration (CMC). Above the CMC, the formation of micelles can alter the local environment of the sulfate head groups, potentially affecting their susceptibility to hydrolysis.[1]

-

Alkyl Chain Length: Research comparing different sodium alkyl sulfates has indicated that those with longer alkyl chains are generally less stable than those with shorter chains.[1] This suggests that sodium this compound (a C8-sulfate) would be expected to exhibit greater stability than longer-chain homologues like sodium dodecyl sulfate (SDS, a C12-sulfate) under similar conditions.

Quantitative Stability Data

While extensive quantitative kinetic data specifically for the thermal degradation of sodium this compound is limited in publicly available literature, valuable insights can be drawn from studies on similar short-chain and the more extensively studied long-chain alkyl sulfates, such as sodium dodecyl sulfate (SDS). The fundamental mechanism of acid-catalyzed hydrolysis is consistent across the homologous series.

The following table summarizes qualitative findings and provides a framework for understanding the expected stability behavior of sodium this compound solutions.

| Parameter | Influence on Stability | Observations and Remarks | Source |

| Temperature | Higher temperature leads to lower stability (increased hydrolysis rate). | The relationship is generally predictable by the Arrhenius equation, allowing for the design of accelerated stability studies. | [2] |

| pH | Lower pH (acidic conditions) significantly decreases stability. | Hydrolysis is catalyzed by H+ ions. Solutions are more stable in neutral to alkaline pH ranges. | [3] |

| Concentration | Stability is generally higher below the Critical Micelle Concentration (CMC). | Micelle formation can influence the rate of hydrolysis. | [1] |

| Alkyl Chain Length | Shorter alkyl chains tend to be more stable than longer chains. | Sodium this compound is expected to be more stable than sodium dodecyl sulfate under identical conditions. | [1] |

Note: For predictive modeling and quantitative risk assessment, it is common practice in the absence of specific data for a particular homolog to carefully extrapolate from well-studied analogues like SDS. However, it is crucial to validate these predictions with experimental data for the specific formulation .

Degradation Pathway

The primary thermal degradation pathway for sodium this compound in aqueous solution is acid-catalyzed hydrolysis. This reaction involves the cleavage of the C-O bond of the ester linkage.

Caption: Acid-catalyzed hydrolysis of sodium this compound.

Experimental Protocols

This section provides detailed methodologies for conducting thermal stability studies on this compound solutions.

Accelerated Stability Testing

Accelerated stability testing is designed to increase the rate of chemical degradation by using exaggerated storage conditions, thereby allowing for the prediction of a product's shelf-life in a shorter timeframe.

Objective: To evaluate the thermal stability of a sodium this compound solution under accelerated temperature and humidity conditions.

Materials and Equipment:

-

Sodium this compound solution of known concentration.

-

Stability chambers capable of maintaining controlled temperature and relative humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

-

Glass vials with inert closures.

-

pH meter.

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

-

Analytical balance.

-

Volumetric flasks and pipettes.

Protocol:

-

Sample Preparation: Prepare a batch of the sodium this compound solution to be tested. Measure the initial concentration of sodium this compound and the initial pH of the solution.

-

Sample Storage: Dispense the solution into multiple glass vials, ensuring a consistent fill volume. Securely cap the vials.

-

Storage Conditions: Place the vials in a stability chamber set to the desired accelerated conditions (e.g., 40°C / 75% RH).

-

Time Points: Withdraw samples for analysis at predetermined time intervals. For a 6-month study, typical time points are 0, 1, 3, and 6 months.

-

Sample Analysis: At each time point, analyze the samples for the following parameters:

-

Appearance (color, clarity, presence of precipitate).

-

pH.

-

Concentration of sodium this compound (using the HPLC method detailed below).

-

Presence of degradation products (can be monitored by observing new peaks in the HPLC chromatogram).

-

-

Data Analysis: Plot the concentration of sodium this compound as a function of time. Determine the degradation rate constant from this data. The shelf-life can be extrapolated based on the time it takes for the concentration to decrease to a specified limit (e.g., 90% of the initial concentration).

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of sodium this compound.

Instrumentation and Materials:

-

HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (UV or ELSD).

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC grade acetonitrile, methanol, and water.

-

Ammonium acetate or another suitable buffer salt.

-

Sodium this compound reference standard.

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 20% B; 2-15 min: 20% to 90% B; 15-20 min: 90% B; 20.1-25 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm or ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas Flow: 1.5 L/min) |

Protocol:

-

Standard Preparation: Accurately weigh a known amount of sodium this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and methanol) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution to different concentrations.

-

Sample Preparation: Dilute the sodium this compound solution samples with the same solvent used for the standards to a concentration that falls within the calibration range. Filter the samples through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the calibration standards and the samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the sodium this compound standard against its concentration. Determine the concentration of sodium this compound in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the thermal stability of this compound solutions.

Caption: Workflow for thermal stability assessment.

Conclusion

The thermal stability of this compound solutions is a critical consideration in product development and formulation. The primary degradation mechanism, acid-catalyzed hydrolysis, is significantly influenced by temperature and pH. While quantitative kinetic data for sodium this compound is not as abundant as for its longer-chain counterparts, the principles of its degradation are well-understood. By employing rigorous accelerated stability testing protocols and validated analytical methods such as HPLC, researchers and drug development professionals can effectively evaluate and ensure the stability and shelf-life of their this compound-containing products. Careful control of pH and temperature during manufacturing and storage are key strategies for mitigating degradation and maintaining product quality.

References

Navigating the Unseen: A Technical Guide to the Safe Laboratory Handling of Octyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of scientific research and pharmaceutical development, a thorough understanding of the chemical reagents in use is paramount to ensuring both personnel safety and experimental integrity. Octyl sulfate, a versatile anionic surfactant, finds application in various laboratory procedures, from chromatography to protein solubilization. This in-depth technical guide provides a comprehensive overview of the safe handling, experimental applications, and potential hazards associated with this compound, empowering researchers to work with this compound confidently and responsibly.

Chemical and Physical Properties

A foundational understanding of a substance's physical and chemical properties is the first step in safe and effective laboratory use. The key properties of sodium this compound are summarized below.

| Property | Value | References |

| Chemical Name | Sodium this compound | [1][2] |

| Synonyms | Octyl sodium sulfate, Sodium capryl sulfate, SOS | [1] |

| CAS Number | 142-31-4 | [1][2] |

| Molecular Formula | C₈H₁₇NaO₄S | [2] |

| Molecular Weight | 232.27 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder or solid | [1][4] |

| Solubility | Highly soluble in water | [1][3] |

| Melting Point | 195 °C (decomposes) | [3][4] |

| pH | Neutral to slightly alkaline in solution | [1] |

| Stability | Stable under normal storage conditions | [1][4] |

Hazard Identification and Safety Precautions

Sodium this compound is classified as a hazardous substance and requires careful handling to mitigate risks.[5] It is irritating to the eyes, respiratory system, and skin.[5][6]

| Hazard | Description | GHS Pictogram | Precautionary Statements |

| Skin Irritation | Causes skin irritation.[7] Repeated or prolonged contact may cause dryness and cracking.[5] | GHS07 | P264, P280, P302+P352, P332+P313, P362+P364[8] |

| Serious Eye Damage | Causes serious eye damage.[7] | GHS05 | P280, P305+P351+P338, P310[7] |

| Respiratory Irritation | May cause respiratory irritation.[6] | GHS07 | P261, P271, P304+P340, P312[8] |

| Aquatic Toxicity | Toxic to aquatic organisms.[5] | GHS09 | P273[5] |

Personal Protective Equipment (PPE)

A critical component of safe handling is the consistent and correct use of personal protective equipment.

| PPE | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or chemical goggles.[5] | To prevent eye contact, which can cause serious damage.[5] |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber, neoprene).[5] | To prevent skin irritation from direct contact.[5] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[9][10] | To minimize skin exposure to dust or splashes.[9] |

| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[11] | To prevent respiratory tract irritation from inhalation of dust.[11] |

Laboratory Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling Workflow

Caption: General workflow for handling powdered this compound.

Storage Requirements

-

Containers: Store in the original, tightly sealed container.[5] Polyethylene or polypropylene containers are recommended.[5]

-

Conditions: Keep in a cool, dry, and well-ventilated area.[12]

-

Incompatibilities: Store away from strong oxidizing agents.[12]

Emergency Procedures

In the event of accidental exposure or spillage, prompt and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of running water and soap. If irritation persists, seek medical attention.[5] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Accidental Release Measures

Caption: Workflow for responding to an this compound spill.

For minor spills of solid this compound, sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5] For major spills, evacuate the area and alert emergency responders.[5]

Experimental Protocols

This compound is utilized in various laboratory applications. Below are detailed methodologies for some key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Objective: To determine the concentration at which this compound monomers begin to form micelles in an aqueous solution.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of sodium this compound (e.g., 0.5 M) in deionized water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (approximately 0.13 M for sodium this compound).[6]

-

Surface Tension Measurement:

-

Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each dilution.[14]

-

Ensure the instrument is properly calibrated and the ring/plate is cleaned between measurements.

-

Allow each solution to equilibrate before taking a measurement.

-

-

Data Analysis:

In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis Model

Objective: To evaluate the skin irritation potential of this compound using an in vitro tissue model.

Methodology:

-

Tissue Culture: Utilize a commercially available reconstructed human epidermis model (e.g., EpiDerm™).[5] Culture the tissues according to the manufacturer's instructions.

-

Test Substance Application:

-

Prepare a solution of sodium this compound in a suitable vehicle (e.g., sterile water or saline) at the desired concentration.

-

Topically apply a defined volume of the this compound solution to the surface of the tissue culture.

-

Include positive (known irritant, e.g., 1% SDS) and negative (vehicle) controls.

-

-

Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes), followed by a post-incubation recovery period (e.g., 42 hours).[5]

-

Viability Assay (MTT Assay):

-

After the recovery period, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Incubate the tissues with MTT solution, which is converted to a colored formazan product by viable cells.

-

Extract the formazan and measure its absorbance spectrophotometrically.

-

Calculate the percentage of viable cells relative to the negative control. A significant reduction in viability indicates irritation potential.[5]

-

-

Cytokine Analysis (Optional):

-

Collect the culture medium after the exposure period.

-

Measure the concentration of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), using an ELISA kit. An increase in cytokine release is an indicator of an inflammatory response.[5]

-

Protein Solubilization using Anionic Detergents

Objective: To solubilize membrane-bound or aggregated proteins using an anionic detergent like this compound.

Methodology:

-

Membrane Preparation:

-

Harvest cells and perform lysis (e.g., sonication or French press).

-

Isolate the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour).[2]

-

-

Detergent Screening (Optional but Recommended):

-

Resuspend the membrane pellet in a suitable buffer.

-

In a small-scale format (e.g., microcentrifuge tubes), test a range of this compound concentrations to determine the optimal ratio of detergent to protein for solubilization without excessive denaturation.

-

-

Solubilization:

-

Resuspend the membrane pellet in a buffer containing the optimized concentration of this compound.

-

Incubate the mixture, typically at 4°C with gentle agitation, for a specific duration (e.g., 30-60 minutes).[2]

-

-

Clarification:

-

Centrifuge the mixture at high speed (e.g., 100,000 x g for 45 minutes) to pellet any insoluble material.[2]

-

-

Analysis:

-

Carefully collect the supernatant containing the solubilized proteins.

-

Analyze the supernatant by SDS-PAGE and Western blotting to confirm the successful solubilization of the target protein.[2]

-

Toxicological Information and Signaling Pathways

While this compound itself has not been extensively studied for its specific toxicological signaling pathways, research on its close analog, sodium lauryl sulfate (SLS), provides valuable insights into the potential mechanisms of skin irritation.

Mechanism of Skin Irritation

Anionic surfactants like this compound primarily cause skin irritation by disrupting the stratum corneum, the outermost layer of the skin. This disruption increases transepidermal water loss and allows the surfactant to penetrate deeper into the epidermis, where it can interact with keratinocytes.[15]

A proposed signaling pathway for SLS-induced irritation in keratinocytes involves the generation of reactive oxygen species (ROS).[15][16]

Caption: Proposed signaling pathway for SLS-induced skin irritation.[15]

This pathway suggests that the initial interaction of the surfactant with the cell membrane leads to an increase in intracellular calcium, which in turn triggers the production of ROS and the release of pro-inflammatory cytokines, ultimately resulting in skin irritation.[15]

Environmental Fate and Disposal

This compound is considered to be readily biodegradable.[17] The biodegradation pathway for alkyl sulfates generally involves enzymatic cleavage of the sulfate ester bond by alkyl sulfatases, followed by oxidation of the resulting alcohol.[18][19]

Biodegradation Pathway

Caption: Generalized biodegradation pathway for sodium this compound.[18][19]

Disposal

All waste containing this compound must be handled in accordance with local, state, and federal regulations.[5] Due to its toxicity to aquatic organisms, it should not be disposed of down the drain.[5] Collect all waste in appropriately labeled containers for chemical waste disposal.

Conclusion

This compound is a valuable tool in the researcher's arsenal, but its utility is matched by its potential hazards. A comprehensive understanding of its properties, coupled with strict adherence to safety protocols, is non-negotiable for its use in a laboratory setting. By implementing the guidelines outlined in this technical guide, researchers can mitigate risks, ensure the integrity of their experiments, and foster a culture of safety within their laboratories. Continuous vigilance and a proactive approach to safety are the cornerstones of responsible scientific practice.

References

- 1. justagriculture.in [justagriculture.in]

- 2. Protocol of Ionic Detergents Isolate Membrane Protein: Step-by-Step Implementation - Creative BioMart [creativebiomart.net]

- 3. Emergency procedures | Administration and support services | Imperial College London [imperial.ac.uk]

- 4. In vitro cytotoxicity tests on cultured human skin fibroblasts to predict skin irritation potential of surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro assessment of skin irritation potential of surfactant-based formulations by using a 3-D skin reconstructed tissue model and cytokine response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. alfachemic.com [alfachemic.com]

- 9. ehs.okstate.edu [ehs.okstate.edu]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. Comparison of in vivo and in vitro tests to predict the irritation potential of surfactants and cleansing formulation [morressier.com]

- 12. personal.ems.psu.edu [personal.ems.psu.edu]

- 13. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 15. Sodium Lauryl Sulfate Stimulates the Generation of Reactive Oxygen Species through Interactions with Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. wapsustainability.com [wapsustainability.com]

- 18. journal.hibiscuspublisher.com [journal.hibiscuspublisher.com]

- 19. researchgate.net [researchgate.net]

The Dawn of Synthetic Surfactants: A Technical History of Alkyl Sulfates in Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyl sulfates, a cornerstone of surfactant chemistry, represent one of the earliest and most impactful classes of synthetic detergents. Their discovery and subsequent development revolutionized numerous industries, from household cleaning to pharmaceuticals. This technical guide provides a comprehensive overview of the history, discovery, and key experimental methodologies related to alkyl sulfates, tailored for professionals in research and drug development. We will delve into their fundamental properties, synthesis, and the analytical techniques that have been instrumental in their characterization.

A Historical Perspective: From Soap to Synthetic Detergents

The story of alkyl sulfates begins in the early 20th century, born out of a necessity to find alternatives to traditional soap that were more effective in hard water. While soaps, which are salts of fatty acids, have been used for millennia, their performance is significantly hampered by the presence of mineral ions in hard water, leading to the formation of insoluble precipitates.

The first synthetic surfactants to overcome this limitation were the alkyl sulfates.[1] German chemists in the early 20th century pioneered the synthesis of these compounds by reacting fatty alcohols with sulfuric acid.[1] This innovation laid the groundwork for the modern detergent industry. The 1930s saw the commercialization of the first synthetic detergents based on alkyl sulfates, marking a significant shift away from soap as the primary cleaning agent.[2]

A pivotal moment in the history of alkyl sulfates was the development of sodium lauryl sulfate (SLS), derived from lauryl alcohol. Its exceptional foaming and cleaning properties led to its widespread adoption in a vast array of consumer products, including shampoos, toothpastes, and cleaning agents. Following the success of SLS, further research led to the development of sodium laureth sulfate (SLES), an ethoxylated version of SLS. The introduction of ethylene oxide groups in the molecule resulted in a surfactant with improved mildness and better performance in cold water.[3][4]

The mid-20th century saw a surge in the production and application of various alkyl sulfates, driven by the burgeoning petrochemical industry which provided a steady supply of fatty alcohol precursors. Research during this period focused on understanding the structure-property relationships of these surfactants, leading to the development of a wide range of alkyl sulfates with tailored properties for specific applications.

Physicochemical Properties of Common Alkyl Sulfates

The performance of alkyl sulfates as surfactants is dictated by their physicochemical properties, primarily their ability to lower surface tension and form micelles. These properties are influenced by the length of the alkyl chain, the presence of ethoxy groups, and the nature of the counter-ion.

Data Presentation

The following tables summarize key quantitative data for some of the most commonly researched alkyl sulfates.

Table 1: Critical Micelle Concentration (CMC) of Selected Alkyl Sulfates in Water at 25°C

| Alkyl Sulfate | Abbreviation | Alkyl Chain Length | CMC (mM) |

| Sodium Octyl Sulfate | SOS | C8 | 130 |

| Sodium Decyl Sulfate | SDS (C10) | C10 | 33 |

| Sodium Dodecyl Sulfate | SDS (C12) / SLS | C12 | 8.2 |

| Sodium Tetradecyl Sulfate | STS | C14 | 2.1 |

| Sodium Hexadecyl Sulfate | SHS | C16 | 0.6 |

| Sodium Laureth Sulfate (1 EO) | SLES (n=1) | C12 | ~1 |

| Sodium Laureth Sulfate (3 EO) | SLES (n=3) | C12 | ~0.6 |

Note: CMC values can be influenced by temperature, pH, and the presence of electrolytes.[5]

Table 2: Surface Tension of Selected Alkyl Sulfate Solutions at their CMC in Water at 25°C

| Alkyl Sulfate | Surface Tension at CMC (mN/m) |

| Sodium Dodecyl Sulfate (SLS) | ~39 |

| Sodium Tetradecyl Sulfate (STS) | ~37 |

| Sodium Hexadecyl Sulfate (SHS) | ~36 |

Note: Surface tension values can vary slightly depending on the measurement technique and purity of the surfactant.

Key Experimental Protocols

A thorough understanding of the synthesis and analysis of alkyl sulfates is crucial for researchers in this field. This section provides detailed methodologies for the laboratory-scale synthesis of Sodium Lauryl Sulfate (SLS) and its subsequent characterization.

Laboratory Synthesis of Sodium Lauryl Sulfate (SLS)

This protocol describes a common laboratory method for the synthesis of SLS via the sulfation of dodecyl alcohol using chlorosulfonic acid.

Materials:

-

Dodecyl alcohol (Lauryl alcohol)

-

Chlorosulfonic acid

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Phenolphthalein indicator

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round-bottom flask

-

Condenser

-

Heating mantle

Procedure:

-

Sulfation:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve a known amount of dodecyl alcohol in an equal volume of anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0-5°C.

-

Slowly add an equimolar amount of chlorosulfonic acid dropwise from the dropping funnel while stirring vigorously. Maintain the temperature below 10°C throughout the addition. Hydrogen chloride gas will be evolved, so the reaction should be performed in a well-ventilated fume hood.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

-

Neutralization:

-

Prepare a solution of sodium hydroxide in water (e.g., 20% w/v).

-

Slowly add the cold reaction mixture from the sulfation step to the sodium hydroxide solution with constant stirring. Monitor the pH of the mixture and add NaOH solution until the pH is neutral to slightly alkaline (pH 7-8), as indicated by a faint pink color with phenolphthalein. Keep the temperature low during neutralization using an ice bath.

-

-

Isolation and Purification:

-

Transfer the neutralized mixture to a separatory funnel. The SLS will be in the aqueous layer.

-

Separate the aqueous layer and wash it twice with diethyl ether to remove any unreacted dodecyl alcohol.

-

The aqueous solution can be concentrated by evaporation to obtain solid SLS.

-

For higher purity, the SLS can be recrystallized from an ethanol-water mixture.[6] Dissolve the crude SLS in a minimum amount of hot 80% ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the purified SLS crystals in a vacuum oven at a low temperature (e.g., 50°C).

-

Analytical Characterization of Alkyl Sulfates

A suite of analytical techniques is employed to confirm the identity, purity, and properties of synthesized alkyl sulfates.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying alkyl sulfates.

-

Instrumentation: A standard HPLC system with a C8 or C18 reversed-phase column and a UV or evaporative light scattering detector (ELSD) is suitable.[7][8]

-

Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent like tetrabutylammonium hydroxide or a buffer such as ammonium acetate is commonly used.[7][9]

-

Sample Preparation: Dissolve the alkyl sulfate sample in the mobile phase at a known concentration.

-

Analysis: Inject the sample onto the column and monitor the elution profile. The retention time can be used for identification by comparison with a standard, and the peak area can be used for quantification.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is typically used for the analysis of the hydrophobic alkyl chain of the surfactant after derivatization.

-

Derivatization: The polar sulfate group makes alkyl sulfates non-volatile. Therefore, a derivatization step, such as hydrolysis followed by silylation of the resulting alcohol, is necessary before GC-MS analysis.[10]

-

Instrumentation: A GC system coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.

-

Analysis: The derivatized sample is injected into the GC, and the resulting mass spectrum of the eluting peaks can be used to identify the structure of the alkyl chain.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the alkyl sulfate molecule.

-

Sample Preparation: Dissolve the alkyl sulfate sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).[11][12]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the alkyl chain and the protons on the carbon adjacent to the sulfate group.

-

¹³C NMR: The carbon-13 NMR spectrum will provide information about the number and types of carbon atoms in the molecule.

3.2.4. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the alkyl sulfate molecule.

-

Sample Preparation: The sample can be analyzed as a solid using the KBr pellet method or as a thin film on a salt plate. Attenuated Total Reflectance (ATR)-FTIR is also a convenient method that requires minimal sample preparation.[13][14][15][16]

-

Analysis: The FTIR spectrum of an alkyl sulfate will show characteristic absorption bands for the S=O and C-O-S stretching vibrations of the sulfate group, as well as the C-H stretching and bending vibrations of the alkyl chain.[12]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and processes related to alkyl sulfates.

Diagrams

Caption: General chemical structure and synthesis pathways for alkyl sulfates.

Caption: A typical laboratory workflow for the analysis of alkyl sulfates.

Conclusion

The discovery and development of alkyl sulfates represent a significant milestone in the history of chemical research and industrial application. From their origins as a solution to the limitations of soap, they have evolved into a diverse and indispensable class of surfactants. For researchers, scientists, and drug development professionals, a deep understanding of their history, properties, synthesis, and analysis is essential for leveraging their unique characteristics in various applications, from formulation development to understanding their interactions at a molecular level. The methodologies and data presented in this guide provide a solid foundation for further exploration and innovation in the fascinating world of alkyl sulfates.

References

- 1. What are the historical developments of surfactant technology? - Blog [orchid-chem.com]

- 2. Surfactant History - News - Hangzhou Keyingchem Chem Co., Ltd - Keyingchem [keyingchemical.com]

- 3. How is SLES manufactured? l Elchemy [elchemy.com]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. CN101607926B - Method for removing sodium sulfate and sodium chloride from lauryl sodium sulfate - Google Patents [patents.google.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative determination of surfactants by HPLC. Reversed phase ion pair chromatography of alkyl sulfates and alkyl sulfosuccinates [chromaappdb.mn-net.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. ssi.shimadzu.com [ssi.shimadzu.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Synthesis of Radiolabeled Octyl Sulfate for Tracer Studies: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Radiolabeled compounds are indispensable tools in drug discovery and development, providing a quantitative and sensitive method to study the absorption, distribution, metabolism, and excretion (ADME) of molecules.[1] This guide provides a detailed technical overview of the synthesis, purification, and analysis of radiolabeled sodium octyl sulfate, a representative anionic surfactant. The methodologies described herein are intended to serve as a comprehensive resource for researchers employing radiotracers to investigate the biological fate of alkyl sulfates and similar compounds.

Sodium this compound is an anionic surfactant used in a variety of applications, including as an emulsifier in personal care products.[] Understanding its interaction with biological systems is crucial for safety and efficacy assessments. Tracer studies using radiolabeled sodium this compound can provide invaluable insights into its metabolic pathways and biodistribution.[1][3]

Selection of Radionuclide

The choice of radionuclide is a critical first step in the synthesis of a radiolabeled compound.[4] For this compound, the most common and practical choices are Sulfur-35 (³⁵S) and Tritium (³H).

-

Sulfur-35 (³⁵S): As a key component of the sulfate group, labeling with ³⁵S ensures that the radiolabel is integral to the functional moiety of the molecule. It is a beta-emitter with a half-life of 87.3 days, which is convenient for synthesis and medium-term studies.[5]

-

Tritium (³H): Tritium is a low-energy beta-emitter with a long half-life of 12.3 years.[4] It can be incorporated into the octyl chain of the molecule. While synthetically accessible, there is a potential for loss of the radiolabel through metabolic processes that cleave C-H bonds.

For the purposes of this guide, we will focus on the synthesis of [³⁵S]-Sodium this compound , as the label is less susceptible to metabolic loss compared to a label on the alkyl chain.

Synthesis of [³⁵S]-Sodium this compound

The synthesis of radiolabeled sodium this compound involves the reaction of a suitable precursor, in this case, 1-octanol, with a radiolabeled sulfating agent. A common method for sulfation is the use of a sulfur trioxide complex, such as the sulfur trioxide pyridine complex, to control the reactivity of the sulfur trioxide. To introduce the ³⁵S label, commercially available [³⁵S]sulfuric acid can be used to generate the sulfating agent in situ.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: the generation of a [³⁵S]sulfur trioxide complex followed by its reaction with 1-octanol.

Diagram: Proposed Synthesis of [³⁵S]-Sodium this compound

References

- 1. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioactive tracer - Wikipedia [en.wikipedia.org]

- 4. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Octyl Sulfate in HPLC Method Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to Octyl Sulfate in Reversed-Phase HPLC

Sodium this compound is an anionic ion-pairing agent frequently employed in reversed-phase high-performance liquid chromatography (RP-HPLC) to enhance the retention and improve the peak shape of basic and cationic analytes.[1][2][3] In RP-HPLC, highly polar and ionic compounds are often poorly retained on nonpolar stationary phases (like C18 or C8) and may exhibit poor peak symmetry due to interactions with residual silanols on the silica support.[1][2]

This compound, with its eight-carbon hydrophobic tail and negatively charged sulfate head group, dynamically modifies the stationary phase. The hydrophobic tail interacts with the nonpolar stationary phase, while the charged head group is oriented towards the mobile phase. This creates a pseudo-ion-exchange surface that can interact with positively charged analytes, increasing their retention and leading to better separation.[1][2]

Key Applications:

-

Pharmaceutical Analysis: Separation of basic drugs, such as antihistamines, antidepressants, and other cationic pharmaceuticals.[4][5][6]

-

Biomedical Analysis: Determination of catecholamines (e.g., epinephrine, norepinephrine, dopamine) and their metabolites in biological matrices like plasma and urine.

-

Analysis of Peptides and Proteins: Improving retention and resolution of small, basic peptides.

Mechanism of Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC)

The precise mechanism of retention in IP-RP-HPLC is a subject of discussion, with two primary models proposed: the ion-pair formation model and the dynamic ion-exchange model .

-

Ion-Pair Formation Model: In this model, the this compound anion and the cationic analyte form a neutral ion pair in the mobile phase. This neutral complex then partitions onto the hydrophobic stationary phase, similar to a neutral molecule in conventional RP-HPLC.

-

Dynamic Ion-Exchange Model: This model suggests that the hydrophobic tails of the this compound molecules adsorb onto the stationary phase, creating a dynamic layer with exposed negative charges. Cationic analytes are then retained through electrostatic interactions with this modified surface.

In practice, the retention mechanism is likely a combination of both models. The following diagram illustrates the general workflow of an IP-RP-HPLC experiment.

Experimental Protocols

Protocol 1: Analysis of Basic Pharmaceutical Compounds

This protocol provides a general method for the separation of basic drugs using sodium this compound as an ion-pairing agent.

1. Materials and Reagents:

-

Sodium this compound (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic (KH2PO4)

-

Orthophosphoric acid (H3PO4)

-

Water (HPLC grade)

-

Analytes of interest (e.g., diphenhydramine, propranolol, amitriptyline)

-

HPLC system with UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase Preparation:

-

Aqueous Component: Prepare a 25 mM potassium phosphate buffer. Dissolve the appropriate amount of KH2PO4 in HPLC-grade water.

-

Adjust the pH of the buffer to 3.0 with orthophosphoric acid. The pH of the mobile phase is crucial for ensuring that the basic analytes are in their protonated (cationic) form.[7][8]

-

Dissolve sodium this compound in the phosphate buffer to achieve the desired concentration (e.g., 5 mM).

-

Filter the aqueous mobile phase component through a 0.45 µm membrane filter.

-

Organic Component: Use HPLC-grade acetonitrile or methanol.

-

The final mobile phase is a mixture of the aqueous and organic components. The exact ratio will need to be optimized for the specific analytes. A good starting point is 60:40 (v/v) aqueous:organic.

3. Standard Solution Preparation:

-

Prepare individual stock solutions of each analyte in methanol at a concentration of 1 mg/mL.

-

Prepare a working standard mixture by diluting the stock solutions with the mobile phase to a final concentration in the range of 1-20 µg/mL.

4. HPLC Conditions:

| Parameter | Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |